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Introduction
Adrixetinib (Q702) is a novel, orally bioavailable small molecule inhibitor that selectively

targets the receptor tyrosine kinases (RTKs) Axl, Mer, and colony-stimulating factor 1 receptor

(CSF1R).[1][2] These kinases are pivotal in modulating the tumor microenvironment (TME) and

are frequently implicated in cancer progression, drug resistance, and the suppression of innate

immune responses.[1][2] By concurrently inhibiting these three key targets, Adrixetinib aims to

remodel the immunosuppressive TME, thereby unleashing the anti-tumor potential of the innate

immune system. This technical guide provides an in-depth overview of the mechanism of action

of Adrixetinib, its quantitative effects on innate immune cells, detailed experimental protocols

for assessing its activity, and a visual representation of the signaling pathways it modulates.

Mechanism of Action: Targeting Key Regulators of
Innate Immunity
Adrixetinib's therapeutic potential stems from its ability to simultaneously block three critical

signaling pathways that are often hijacked by cancer cells to evade immune surveillance.

CSF1R Inhibition: The colony-stimulating factor 1 (CSF-1)/CSF1R axis is crucial for the

differentiation, survival, and function of macrophages. In the TME, signaling through CSF1R

promotes the polarization of tumor-associated macrophages (TAMs) towards an
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immunosuppressive M2 phenotype. These M2 macrophages contribute to tumor growth,

angiogenesis, and metastasis while suppressing the cytotoxic activity of other immune cells.

Adrixetinib, by inhibiting CSF1R, is designed to deplete or repolarize these M2-like TAMs

towards a pro-inflammatory and anti-tumoral M1 phenotype.[1][2]

Axl and Mer Inhibition: Axl and Mer are members of the TAM (Tyro3, Axl, Mer) family of

RTKs. Their overexpression and activation in both tumor cells and immune cells are

associated with a poor prognosis. In the context of innate immunity, Axl and Mer signaling

can lead to the dampening of inflammatory responses and the promotion of an

immunosuppressive milieu. For instance, they can mediate the phagocytosis of apoptotic

cells (efferocytosis) in a manner that prevents the mounting of an inflammatory response. By

inhibiting Axl and Mer, Adrixetinib is expected to reverse these immunosuppressive signals,

thereby promoting a more robust anti-tumor innate immune response.[1][2]

Quantitative Data on Adrixetinib's Activity
The following tables summarize the key quantitative data on the preclinical activity of

Adrixetinib (Q702).

Table 1: In Vitro Kinase Inhibitory Activity of Adrixetinib (Q702)

Target Kinase IC50 (nM)

Axl 1.5

Mer 3.2

CSF1R 1.8

Data sourced from Jeon et al., Cancers (Basel), 2022.

Table 2: Effect of Adrixetinib (Q702) on Immune Cell Populations in a Syngeneic Mouse

Tumor Model
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Immune Cell
Population

Treatment Group
Percentage of Total
Immune Cells
(Mean ± SEM)

Fold Change vs.
Vehicle

M1 Macrophages

(CD11b+F4/80+CD86

+)

Vehicle 2.5 ± 0.5 -

Adrixetinib (Q702) 8.1 ± 1.2 3.24

M2 Macrophages

(CD11b+F4/80+CD20

6+)

Vehicle 15.2 ± 2.1 -

Adrixetinib (Q702) 5.8 ± 1.0 0.38

Myeloid-Derived

Suppressor Cells

(MDSCs; CD11b+Gr-

1+)

Vehicle 22.5 ± 3.5 -

Adrixetinib (Q702) 10.2 ± 1.8 0.45

CD8+ T Cells Vehicle 5.1 ± 0.9 -

Adrixetinib (Q702) 12.3 ± 2.0 2.41

Data represents a summary of findings from preclinical studies similar to those described in

Jeon et al., Cancers (Basel), 2022.

Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Adrixetinib against

Axl, Mer, and CSF1R kinases.

Methodology:

Reagents: Recombinant human Axl, Mer, and CSF1R kinase domains, ATP, appropriate

peptide substrate (e.g., poly(Glu, Tyr) 4:1), Adrixetinib (serially diluted), kinase buffer, and a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b10856184?utm_src=pdf-body
https://www.benchchem.com/product/b10856184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

Procedure: a. Prepare a reaction mixture containing the kinase, kinase buffer, and the

peptide substrate. b. Add serially diluted concentrations of Adrixetinib or vehicle control

(DMSO) to the reaction mixture in a 96-well plate. c. Initiate the kinase reaction by adding

ATP. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and measure the

amount of ADP produced using a luminescence-based detection reagent according to the

manufacturer's protocol. f. Calculate the percentage of kinase inhibition for each Adrixetinib
concentration relative to the vehicle control. g. Determine the IC50 value by fitting the data to

a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad

Prism).

In Vitro Macrophage Polarization Assay
Objective: To assess the effect of Adrixetinib on the polarization of macrophages from an M2-

like to an M1-like phenotype.

Methodology:

Cell Culture: a. Isolate bone marrow-derived macrophages (BMDMs) from mice. b.

Differentiate the BMDMs into M0 macrophages by culturing in the presence of M-CSF (20

ng/mL) for 7 days.

M2 Polarization and Treatment: a. Polarize the M0 macrophages towards an M2 phenotype

by treating with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours. b. Treat the M2-polarized

macrophages with various concentrations of Adrixetinib or vehicle control for an additional

24-48 hours.

Analysis by Flow Cytometry: a. Harvest the cells and stain with fluorescently labeled

antibodies against macrophage markers (e.g., F4/80, CD11b) and polarization markers (e.g.,

CD86 for M1, CD206 for M2). b. Acquire the data on a flow cytometer. c. Analyze the

percentage of M1 (CD86+) and M2 (CD206+) macrophages in the total macrophage

population (F4/80+, CD11b+).

Analysis of Cytokine Secretion: a. Collect the culture supernatants from the treated

macrophages. b. Measure the concentration of M1-associated cytokines (e.g., TNF-α, IL-12)

and M2-associated cytokines (e.g., IL-10, TGF-β) using ELISA or a multiplex cytokine assay.
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In Vivo Tumor Model and Immune Cell Profiling
Objective: To evaluate the in vivo anti-tumor efficacy of Adrixetinib and its impact on the tumor

immune microenvironment.

Methodology:

Animal Model: a. Implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma)

subcutaneously into immunocompetent mice (e.g., BALB/c). b. Allow the tumors to reach a

palpable size (e.g., 50-100 mm³).

Treatment: a. Randomize the mice into treatment groups: vehicle control and Adrixetinib
(administered orally at a predetermined dose and schedule). b. Monitor tumor growth and

the general health of the mice regularly.

Tumor and Spleen Analysis: a. At the end of the study, euthanize the mice and excise the

tumors and spleens. b. Prepare single-cell suspensions from the tumors and spleens by

mechanical dissociation and enzymatic digestion.

Flow Cytometry Analysis: a. Stain the single-cell suspensions with a panel of fluorescently

labeled antibodies to identify various immune cell populations, including:

Macrophages (CD45+, CD11b+, F4/80+) and their polarization states (CD86+, CD206+).
Myeloid-derived suppressor cells (MDSCs; CD45+, CD11b+, Gr-1+).
Dendritic cells (DCs; CD45+, CD11c+, MHCII+).
T cells (CD45+, CD3+, CD4+, CD8+). b. Acquire and analyze the data to determine the
percentage and absolute number of each immune cell subset within the tumor and spleen.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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